molecular formula C17H16F3N3O2 B2612498 (E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1396890-55-3

(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

Cat. No. B2612498
M. Wt: 351.329
InChI Key: UPRIOVWAVYUGSR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis and Spectral Analysis

The synthesis of compounds related to "(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one" involves complex chemical processes that yield various derivatives with potential biological activities. These compounds are synthesized through a series of reactions, including the reaction of benzenesulfonyl chloride with ethyl isonipecotate, leading to various intermediates and ultimately to the target compounds. These processes are characterized using modern spectroscopic techniques such as 1H-NMR, IR, and mass spectral data to elucidate their structures (Khalid et al., 2016).

Biological Evaluation

These synthesized compounds are evaluated for their biological activities, including antibacterial, antifungal, and potential anticancer properties. The derivatives exhibit a range of activities against both Gram-positive and Gram-negative bacteria, demonstrating moderate to significant antibacterial properties. For instance, specific derivatives have shown promising results in inhibiting butyrylcholinesterase (BChE) enzyme and have been subjected to molecular docking studies to assess their binding affinity and orientation in active sites of human BChE protein, indicating their potential as therapeutic agents (Khalid et al., 2016).

Antimicrobial Activity

The compounds' antimicrobial activity is a significant area of research, with studies indicating moderate to good activities against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents to combat resistant pathogens. Some derivatives specifically target microbial enzymes or cellular structures, providing insights into new mechanisms of action that could be exploited in drug development (Jadhav et al., 2017).

Potential Anticancer Agents

Exploratory research into the anticancer properties of related compounds has identified certain derivatives as novel apoptosis inducers. Through caspase- and cell-based high-throughput screening assays, these compounds have demonstrated activity against breast and colorectal cancer cell lines, with further studies identifying molecular targets such as TIP47, an IGF II receptor binding protein. This highlights the potential of these derivatives as anticancer agents and their possible roles in targeted therapy (Zhang et al., 2005).

Safety And Hazards

The safety and hazards associated with a compound relate to its potential to cause harm to humans, animals, or the environment6. This information is typically provided in safety data sheets for the compound7.


Future Directions

The future directions for research on a compound could involve further studies to better understand its properties, potential uses, and safety considerations8.


Please note that the specific details for each of these areas would depend on the particular compound . For “(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one”, more research may be needed to fully understand these aspects.


properties

IUPAC Name

(E)-3-phenyl-1-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)16-22-21-15(25-16)13-8-10-23(11-9-13)14(24)7-6-12-4-2-1-3-5-12/h1-7,13H,8-11H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRIOVWAVYUGSR-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-1-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one

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